Thiouracil

Catalog No.
S609510
CAS No.
141-90-2
M.F
C4H4N2OS
M. Wt
128.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiouracil

CAS Number

141-90-2

Product Name

Thiouracil

IUPAC Name

2-sulfanylidene-1H-pyrimidin-4-one

Molecular Formula

C4H4N2OS

Molecular Weight

128.15 g/mol

InChI

InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)

InChI Key

ZEMGGZBWXRYJHK-UHFFFAOYSA-N

SMILES

Array

solubility

VERY SLIGHTLY SOL IN WATER (1:2000); PRACTICALLY INSOL IN ETHER, ACIDS; READILY SOL IN ALKALINE SOLN
SLIGHTLY SOL IN ALC; SOL IN ANHYD HYDROGEN FLUORIDE

Synonyms

Thiouracil

Canonical SMILES

C1=CNC(=S)NC1=O

The exact mass of the compound 2-Thiouracil is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 mvery slightly sol in water (1:2000); practically insol in ether, acids; readily sol in alkaline solnslightly sol in alc; sol in anhyd hydrogen fluoride. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758660. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Uracil. It belongs to the ontological category of thiocarbonyl compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Thiouracil is a sulfur-containing pyrimidine derivative where the oxygen atom at the C2 position of uracil is replaced by a thiol/thiocarbonyl group. This single atomic substitution fundamentally alters the molecule's electronic properties, increasing its Highest Occupied Molecular Orbital (HOMO) energy and enhancing its ability to act as an electron donor [1]. In industrial and laboratory procurement, 2-thiouracil is primarily sourced as a high-efficiency corrosion inhibitor for transition metals, a versatile bidentate ligand for coordination chemistry [2], a specific biochemical marker for melanogenesis, and a foundational precursor for the synthesis of complex thionamide therapeutics. Its distinct physicochemical profile makes it a specialized building block rather than a generic pyrimidine substitute.

Substituting 2-thiouracil with its oxygen analog, uracil, or with finished pharmaceutical derivatives like propylthiouracil (PTU), leads to critical failures in both process and application. In materials science, uracil lacks the sulfur lone pairs necessary for strong chemisorption onto metal d-orbitals, resulting in drastically lower corrosion inhibition efficiency and weaker metal-ligand complexation[1]. In biochemical assays, standard pyrimidines are not recognized as 'false precursors' by the melanogenesis pathway, eliminating the specific melanin-targeting capability unique to thiouracil [2]. Furthermore, for pharmaceutical synthesis, attempting to use a finished API like PTU restricts chemical flexibility, whereas the unsubstituted 2-thiouracil scaffold is strictly required to synthesize novel libraries of 5- and 6-substituted deiodinase inhibitors or antiviral agents [3].

Superior Chemisorption and Corrosion Inhibition Efficiency

When evaluated as a corrosion inhibitor for copper and mild steel in acidic media, 2-thiouracil demonstrates significantly higher inhibition efficiency than its oxygen-analog, uracil. The substitution of the C2 oxygen with sulfur increases the Highest Occupied Molecular Orbital (HOMO) energy and decreases the Lowest Unoccupied Molecular Orbital (LUMO) energy [1]. This enhances the molecule's ability to donate electron lone pairs from the sulfur atom to the empty d-orbitals of the metal surface, resulting in a robust chemisorbed protective film.

Evidence DimensionElectron donation capacity and Inhibition Efficiency (IE)
Target Compound Data2-Thiouracil (High HOMO energy, strong S-metal bidentate chemisorption, high IE in acidic media)
Comparator Or BaselineUracil (Lower HOMO energy, weaker O-metal interaction, lower IE)
Quantified DifferenceThiouracil outranks uracil in inhibition efficiency (ranking: Dithiouracil > Thiouracil > Uracil) due to superior sulfur-mediated electron transfer.
ConditionsAcidic media (e.g., 1M HCl or H2SO4) on copper or mild steel surfaces.

For industrial buyers formulating pickling inhibitors or protective coatings, thiouracil provides a structurally optimized, high-efficiency alternative to standard pyrimidines.

Preferential Sulfur-Metal Coordination in Transition Metal Complexes

In the synthesis of transition metal complexes (such as with Cu2+ or Pd2+), 2-thiouracil acts as a highly effective bidentate ligand, coordinating via the deprotonated ring-nitrogen and the adjacent thiocarbonyl sulfur. Density functional theory (DFT) and crystallographic studies show that for 2-thiouracil, metal association with the thiocarbonyl group is energetically favored over the carbonyl group, driven by the dominant contribution of sulfur lone pairs to the radical's HOMO [1]. This contrasts with uracil, which coordinates via oxygen, leading to different complex stabilities and geometries.

Evidence DimensionCoordination preference and complex stability
Target Compound Data2-Thiouracil (Favors S-metal and N-metal bidentate coordination)
Comparator Or BaselineUracil (Restricted to O-metal and N-metal coordination)
Quantified DifferenceSulfur association is energetically favored over oxygen association in thiouracil-metal complexes, altering final structural geometry.
ConditionsCu2+ complexation in gas-phase and solution-phase synthesis.

Enables the rational design and synthesis of specialized metal-organic frameworks, catalysts, and metallodrugs where sulfur-metal affinity dictates performance.

Highly Selective Biosynthetic Incorporation into Melanin

2-Thiouracil is uniquely recognized as a 'false precursor' during melanogenesis, allowing it to be selectively incorporated into growing melanin polymers. Quantitative assays using 14C-radiolabeled 2-thiouracil show linear incorporation over a 3-day period with a strong correlation to melanin content (R2 = 0.86)[1]. In contrast, primary human keratinocytes exhibit only 2% uptake compared to melanocytes, and other tyrosinase substrates (like tyramide) fail to physiologically incorporate into melanin.

Evidence DimensionSpecificity of melanin incorporation
Target Compound Data2-Thiouracil (Linear, specific incorporation into melanocytes; R2 = 0.86 correlation with melanin)
Comparator Or BaselineKeratinocytes (Baseline: only 2% uptake) / Tyramide (Fails to incorporate physiologically)
Quantified Difference>50-fold higher specific uptake in melanin-producing cells versus non-pigmented control cells.
ConditionsIn vitro melanocyte cultures and melanosome transfer assays.

Provides researchers with a highly specific, quantitative biochemical marker for melanosome transfer assays and melanoma targeting, which cannot be achieved with standard uracil or tyramide.

Essential Precursor for Substituted Thionamide Therapeutics

While 6-propyl-2-thiouracil (PTU) is a finished API used to inhibit Type 1 deiodinase (D1), the unsubstituted 2-thiouracil core is the required procurement starting material for synthesizing novel, more potent derivatives. Research indicates that substituting the 2-thiouracil scaffold at the 5- or 6-position can yield compounds with significantly lower IC50 values than PTU itself (e.g., 5-methyl-2-thiouracil or 6-benzyl-2-thiouracil) [1]. Procuring the base 2-thiouracil allows for the flexible generation of a diverse library of thionamide analogs.

Evidence DimensionSynthetic versatility and downstream derivative potency
Target Compound Data2-Thiouracil (Base scaffold enabling synthesis of derivatives with lower IC50s for D1)
Comparator Or BaselinePropylthiouracil (PTU) (Fixed API, limited to its specific IC50 baseline)
Quantified DifferenceDerivatives synthesized from 2-thiouracil (e.g., 5-methyl-2-thiouracil) demonstrate superior D1 inhibition (lower IC50) compared to the standard PTU benchmark.
ConditionsChemical synthesis of thionamide libraries and subsequent in vitro deiodinase inhibition assays.

For pharmaceutical R&D and contract manufacturing, procuring the unsubstituted thiouracil scaffold is critical for exploring structure-activity relationships and developing next-generation antithyroid or antiviral agents.

Formulation of Acidic Corrosion Inhibitors

Where 2-thiouracil is the right choice for protecting copper and mild steel in aggressive acidic environments (e.g., HCl or H2SO4) due to its superior sulfur-mediated chemisorption compared to standard uracil [1].

Transition Metal Complex Synthesis

Where it serves as a preferred bidentate ligand for creating novel Cu(II), Pd(II), or Fe(III) coordination complexes, leveraging its energetically favored sulfur-metal binding for catalysis or materials science [2].

Melanosome Transfer and Melanoma Assays

Where radiolabeled or modified 2-thiouracil is required as a highly specific, quantitative marker for melanin incorporation, outperforming non-specific dyes or standard pyrimidines [3].

Precursor for Thionamide Drug Discovery

Where the unsubstituted 2-thiouracil scaffold is procured to synthesize and optimize libraries of substituted antithyroid (deiodinase inhibitors), antiviral, or antioxidant therapeutics, offering greater structural flexibility than purchasing finished APIs like PTU [4].

Color/Form

MINUTE CRYSTALS, PRISMS, OR WHITE OR PALE CREAM-COLORED POWDER
PRISMS FROM WATER OR ALC

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

128.00443393 Da

Monoisotopic Mass

128.00443393 Da

Heavy Atom Count

8

Taste

BITTER TASTE

LogP

-0.28 (LogP)

Odor

ODORLESS

Melting Point

NO DEFINITE MP, ABOUT 340 °C WITH DECOMP

UNII

59X161SCYL

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 51 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 47 of 51 companies with hazard statement code(s):;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Antimetabolites; Antithyroid Agents; Vasodilator Agents
THIOURACIL HAS REPORTEDLY BEEN USED IN HUMAN MEDICINE AS ANTI-THYROID AGENT & IN TREATMENT OF ANGINA PECTORIS & CONGESTIVE HEART FAILURE... HOWEVER, NO EVIDENCE WAS FOUND THAT THIOURACIL PRESENTLY FINDS USE IN US IN THESE APPLICATIONS.
TREATMENT OF HYPERTHYROIDISM; ANGINA PECTORIS; CONGESTIVE HEART FAILURE /PRC: FORMER USES IN US/
MEDICATION (VET): THYROID DEPRESSANT; IN HYPERTHYROIDISM & TO PROMOTE FATTENING

Pharmacology

Thiouracil is a sulfur-containing uracil. An established antithyroid drug and highly selective inhibitor of nitric oxide synthase (NOS), thiouracil also covalently binds to dopaquinone, produced by tyrosinase catalyzed oxidation of tyrosine, thereby selectively accumulating in de novo-synthesized melanin in overactive melanin-producing cells and providing a means to localize melanoma cells. (NCI04)

MeSH Pharmacological Classification

Antithyroid Agents

Mechanism of Action

ANTITHYROID DRUGS INHIBIT FORMATION OF THYROID HORMONE LARGELY BY INTERFERING WITH INCORPORATION OF IODINE INTO ORGANIC FORM. THIS IMPLIES THAT THEY INTERFERE WITH OXIDN OF IODIDE ION, BUT ELUCIDATION OF DETAILED MECHANISM... HAMPERED BY INCOMPLETE UNDERSTANDING OF IODIDE-OXIDIZING SYSTEM OF...GLAND. /ANTITHYROID DRUGS/
THIOAMIDE DERIV DO NOT HAVE PERMANENT EFFECT UPON THYROID GLAND BUT INHIBIT HORMONE SYNTHESIS & SECRETION UNTIL SPONTANEOUS REMISSION OCCURS DURING COURSE OF DISEASE. /THIOAMIDE DERIV/

Pictograms

Health Hazard

Health Hazard

Other CAS

141-90-2

Absorption Distribution and Excretion

DRUG TRANSMISSION TO FETUS: TIME TO APPEAR IN FETUS 10 MIN; TIME TO FETAL/MATERNAL CONCN EQUILIBRIUM 40 MIN; FETAL/MATERNAL CONCN RATIO 1.0 /FROM TABLE/
/IN RATS/ ACCUMULATION OF (35)S LABEL WAS FASTER & OCCURRED TO GREATER EXTENT FROM SMALLER DOSE, SUGGESTING PRESENCE OF SATURABLE TRANSPORT MECHANISM. SIMILAR STUDIES WITH (14)C-THIOURACIL HAVE SHOWN ACCUM OF RADIOACTIVITY IN BOTH MATERNAL & FETAL THYROID TISSUES OF RABBITS...
...WITH BOTH LARGE (39 UMOL) & SMALL (1.2 UMOL) DOSES OF (35)S-THIOURACIL, CONSIDERABLE ACCUM OF BOTH TOTAL RADIOACTIVITY & UNMETABOLIZED (35)S-THIOURACIL OCCURS IN THYROID TISSUE RELATIVE TO PLASMA /IN RATS/.
THIOURACIL IS ABSORBED FROM GI TRACT IN RATS... IN RATS ADMIN 5 MG BY IV INJECTION, 30% OF THIOURACIL...RECOVERED FROM CARCASSES AFTER 3 HR & ONLY TRACES AFTER 24 HR.
For more Absorption, Distribution and Excretion (Complete) data for 2-THIOURACIL (7 total), please visit the HSDB record page.

Metabolism Metabolites

IN HOMOGENIZED RAT LIVER PREPN FROM FEMALE HOLTZMAN RATS, 28-35% OF THIOURACIL WAS METABOLIZED WITHIN 3 HR. PATHWAY FOR BREAKDOWN OF THIOURACIL WAS SUGGESTED TO BE AS FOLLOWS: URACIL; BETA-UREIDOPROPIONIC ACID, WHICH WAS FURTHER METABOLIZED TO BETA-ALANINE; AMMONIA & CARBON DIOXIDE...

Wikipedia

2-Thiouracil

Drug Warnings

MAIN DRAWBACK TO THERAPY WITH ANTITHYROID DRUGS IS HIGH INCIDENCE OF RELAPSE WHEN TREATMENT IS STOPPED. /ANTITHYROID DRUGS/
PT SHOULD IMMEDIATELY REPORT DEVELOPMENT OF SORE THROAT OR FEVER, WHICH USUALLY HERALDS ONSET OF.../AGRANULOCYTOSIS/. MILD GRANULOCYTOPENIA, IF NOTED, MAY BE SIGN OF THYROTOXICOSIS OR MAY BE FIRST SIGN OF THIS DANGEROUS DRUG REACTION. CAUTION & FREQUENT LEUKOCYTE COUNTS ARE THEN REQUIRED. /THIOAMIDE DERIV/
...WOMEN TAKING THESE AGENTS SHOULD NOT BREAST-FEED THEIR INFANTS. /ANTITHYROID DRUGS/
AT WHAT STAGE IN PREGNANCY...TREATMENT MUST BE INITIATED FOR SUCH EFFECT /FETAL GOITER & HYPOTHYROIDISM/ ON FETUS TO DEVELOP IS NOT KNOWN PRECISELY, BUT IN SOME...INSTANCES MEDICATION WAS NOT BEGUN UNTIL TWO-THIRDS THROUGH PREGNANCY. IT IS FEASIBLE...MIGHT RESULT FROM EVEN LATER MATERNAL ADMIN. /ANTI-THYROID DRUGS/
For more Drug Warnings (Complete) data for 2-THIOURACIL (6 total), please visit the HSDB record page.

Methods of Manufacturing

CONDENSATION OF ETHYL FORMYLACETATE WITH THIOUREA
PREPD BY CONDENSING ETHYL FORMYLACETATE WITH THIOUREA: WHEELER, LIDDLE, AM CHEM J 40, 550 (1908).

General Manufacturing Information

4(1H)-Pyrimidinone, 2,3-dihydro-2-thioxo-: ACTIVE
THIOAMIDE DERIV USED IN THIS COUNTRY ARE PROPYLTHIOURACIL, METHIMAZOLE, & METHYLTHIOURACIL. THESE DRUGS HAVE REPLACED PARENT COMPD, THIOURACIL, WHICH IS MORE TOXIC.

Analytic Laboratory Methods

MERCURIMETRIC METHOD OF ABBOTT, CF, J PHARM PHARMACOL, 5, 53-59 (1953) HAS BEEN BASIS FOR DETERMINATION...IN PHARMACEUTICAL PREPN; MODIFICATION OF THIS METHOD...BY PINZAUTI ET AL, J PHARM SCI, 62, 997-999 (1973).
...IDENTIFIED BY USE OF 2,6-DICHLOROQUINONE CHLOROIMIDE REAGENT (MCALLISTER, 1951), BY NEGATIVE IODOBISMUTHOUS ACID TEST (MCALLISTER, 1952) OR BY MICROSCOPIC TESTS (ASHLEY, 1953; KOFLER & KOLSEK, 1970).
/SEVERAL REF ARE LISTED FOR DETERMINING THIOURACIL IN DRUGS/. BROMINATION METHOD. SEE 32.394, 10 EDITION.

Clinical Laboratory Methods

...DETERMINED COLORIMETRICALLY IN SERUM, BLOOD & URINE.../BUT/ SINCE THESE COLORIMETRIC METHODS ARE NON-SPECIFIC, MORE RECENT DETERMINATIONS...HAVE EMPLOYED (35)S-LABELED THIOURACIL & SEPN BY CHROMATOGRAPHIC PROCEDURES (LEES ET AL, ENDOCRINOLOGY, 93, 162-171, 1953...)

Dates

Last modified: 09-13-2023
Xu et al. A prebiotically plausible synthesis of pyrimidine beta-ribonucleosides and their phosphate derivatives involving photoanomerization. Nature Chemistry, doi: 10.1038/nchem.2664, published online 21 November 2016
Xu et al. Prebiotic phosphorylation of 2-thiouridine provides either nucleotides or DNA building blocks via photoreduction. Nature Chemistry, doi: 10.1038/s41557-019-0225-x, published online 1 April 2019

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